molecular formula C9H17NO B14221227 2-Ethylcyclohexyl methanimidate CAS No. 777001-96-4

2-Ethylcyclohexyl methanimidate

Katalognummer: B14221227
CAS-Nummer: 777001-96-4
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: BXMZUOQTDDVIDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylcyclohexyl methanimidate is a chemical compound with the molecular formula C9H17NO.

Vorbereitungsmethoden

The synthesis of 2-Ethylcyclohexyl methanimidate typically involves the reaction of 2-ethylcyclohexanol with methanimidic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

2-Ethylcyclohexyl methanimidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Ethylcyclohexyl methanimidate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Ethylcyclohexyl methanimidate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-Ethylcyclohexyl methanimidate can be compared with other similar compounds, such as:

    Cyclohexyl methanimidate: Similar structure but lacks the ethyl group, leading to different chemical properties.

    2-Methylcyclohexyl methanimidate:

Eigenschaften

CAS-Nummer

777001-96-4

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

(2-ethylcyclohexyl) methanimidate

InChI

InChI=1S/C9H17NO/c1-2-8-5-3-4-6-9(8)11-7-10/h7-10H,2-6H2,1H3

InChI-Schlüssel

BXMZUOQTDDVIDE-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCCCC1OC=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.